6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid
Overview
Description
6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid is a brominated indole derivative with a molecular formula of C13H14O2N1Br1 and a molecular weight of 296.16 g/mol. Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Bromination: The compound can be synthesized by brominating 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid using bromine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: This involves the alkylation of indole with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The methylation of 1-isopropyl-3-methyl-1H-indole-4-carboxylic acid can be achieved using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where the compound is synthesized in controlled batches to ensure consistency and quality.
Continuous Flow Process: Some industrial setups may use continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can involve the replacement of the bromine atom with other functional groups using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nucleophiles like sodium azide, iodide, or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it often involves interactions with enzymes, receptors, or other proteins.
Comparison with Similar Compounds
6-bromo-1H-indole-4-carboxylic acid: Lacks the isopropyl and methyl groups.
1-isopropyl-3-methyl-1H-indole-4-carboxylic acid: Lacks the bromine atom.
3-bromo-1H-indole: Different position of the bromine atom.
Uniqueness: The presence of both bromine and isopropyl groups on the indole ring makes this compound unique, potentially leading to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-methyl-1-propan-2-ylindole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-7(2)15-6-8(3)12-10(13(16)17)4-9(14)5-11(12)15/h4-7H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMDJRSGZVKODO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC(=CC(=C12)C(=O)O)Br)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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